4-benzoyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound characterized by a unique molecular structure that incorporates multiple functional groups. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The molecular formula of this compound is with a molecular weight of 421.52 g/mol.
This compound belongs to the class of benzamide derivatives, which are widely studied for their biological activities. Benzamides have been recognized for their roles as enzyme inhibitors and potential therapeutic agents in various diseases, including cancer and inflammation. The specific structure of 4-benzoyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide suggests that it may exhibit unique pharmacological properties due to the presence of the thieno[3,4-c]pyrazole and phenoxyphenyl moieties .
The synthesis of 4-benzoyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves several key steps:
These synthetic routes highlight the multi-step nature of creating this compound, emphasizing the importance of reaction conditions and reagents in achieving the desired structure.
The molecular structure of 4-benzoyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can be analyzed using various techniques:
CC(C)(C)N1C(=C2CS(=O)CC2=N1)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
HJKQUEYZBGJRGP-UHFFFAOYSA-N
This structure reveals several functional groups:
The presence of these groups suggests potential interactions with various biological systems, making this compound a candidate for further pharmacological studies.
The compound can undergo several chemical reactions:
These reactions highlight the versatility of 4-benzoyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide in synthetic organic chemistry.
The mechanism of action for 4-benzoyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is not fully elucidated but may involve:
Research into its specific mechanism is ongoing and essential for understanding its potential therapeutic applications.
These properties are crucial for determining how this compound can be used in laboratory settings and its behavior during synthesis and application.
The applications of 4-benzoyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide include:
CAS No.: 169062-92-4
CAS No.: 526-97-6
CAS No.: 189345-04-8
CAS No.: 25887-39-2
CAS No.: 1152-76-7